2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde
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Overview
Description
2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a dec-3-ene-1,5-diyn-1-yl chain. This compound is notable for its unique structure, which includes both an alkene and two alkyne groups, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde typically involves the coupling of a benzaldehyde derivative with a dec-3-ene-1,5-diyn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with a terminal alkyne in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The alkyne groups can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Strong bases such as sodium amide in liquid ammonia.
Major Products Formed
Oxidation: 2-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid.
Reduction: 2-(Dec-3-ene-1,5-diyn-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules in novel ways, making it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable, conjugated systems.
Mechanism of Action
The mechanism of action of 2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through its aldehyde group, forming covalent bonds with nucleophilic amino acid residues. The alkyne groups can also participate in click chemistry reactions, facilitating the formation of stable triazole linkages with azides.
Comparison with Similar Compounds
Similar Compounds
2-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile: Similar structure but with a nitrile group instead of an aldehyde.
Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate: Similar structure but with an ester group instead of an aldehyde.
Uniqueness
2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde is unique due to the presence of both an aldehyde group and two alkyne groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
823228-11-1 |
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Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-dec-3-en-1,5-diynylbenzaldehyde |
InChI |
InChI=1S/C17H16O/c1-2-3-4-5-6-7-8-9-12-16-13-10-11-14-17(16)15-18/h7-8,10-11,13-15H,2-4H2,1H3 |
InChI Key |
OTFIUDISBQIVQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=CC=CC=C1C=O |
Origin of Product |
United States |
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